molecular formula C13H16ClNO2 B1370650 (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 39945-49-8

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Cat. No.: B1370650
CAS No.: 39945-49-8
M. Wt: 253.72 g/mol
InChI Key: GWLBVPAKNFVYLA-GFCCVEGCSA-N
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Description

®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a chloromethyl group, and a pyrrolidine ring. It is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-2-(chloromethyl)pyrrolidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules to study their structure-activity relationships.

Medicine

In medicinal chemistry, ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is used in the design and synthesis of potential drug candidates. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, polymers, and other high-value products.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
  • ®-1-Boc-2-(chloromethyl)pyrrolidine
  • ®-2-(chloromethyl)pyrrolidine-1-carboxylate

Uniqueness

®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the benzyl group or have different substituents. The benzyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBVPAKNFVYLA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649678
Record name Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39945-49-8
Record name Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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